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molecular formula C8H7NO2 B7766887 2-Isonitrosoacetophenone CAS No. 83922-86-5

2-Isonitrosoacetophenone

Cat. No. B7766887
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-RMKNXTFCSA-N
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Patent
US08669103B2

Procedure details

A flask was charged with potassium tert-butoxide (58 mmol) and 63 mL of tert-butyl alcohol. The mixture was stirred until a solution was formed, and a solution of the appropriate benzophenone (50 mmol) in 35 mL of tert-butyl alcohol added dropwise over 15 min. The reaction mixture was stirred for 1 hr, and the neat isoamyl nitrite (75 mmol) added over five min. The reaction mixture was monitored for completion and then diluted with 100 mL of heptanes. The resulting solid (38 mmol) was collected via suction filtration and dried to a constant weight under vacuum. Procedure was adapted from: Hagedorn et al., Chem. Ber., 98:193 (1965).
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
38 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])[C:8]1C=CC=CC=1.[N:21](OCCC(C)C)=[O:22]>C(O)(C)(C)C>[O:14]=[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:8]=[N:21][OH:22] |f:0.1|

Inputs

Step One
Name
Quantity
58 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
75 mmol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
solid
Quantity
38 mmol
Type
reactant
Smiles
Step Five
Name
heptanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
dried to a constant weight under vacuum

Outcomes

Product
Name
Type
Smiles
O=C(C=NO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08669103B2

Procedure details

A flask was charged with potassium tert-butoxide (58 mmol) and 63 mL of tert-butyl alcohol. The mixture was stirred until a solution was formed, and a solution of the appropriate benzophenone (50 mmol) in 35 mL of tert-butyl alcohol added dropwise over 15 min. The reaction mixture was stirred for 1 hr, and the neat isoamyl nitrite (75 mmol) added over five min. The reaction mixture was monitored for completion and then diluted with 100 mL of heptanes. The resulting solid (38 mmol) was collected via suction filtration and dried to a constant weight under vacuum. Procedure was adapted from: Hagedorn et al., Chem. Ber., 98:193 (1965).
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
38 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])[C:8]1C=CC=CC=1.[N:21](OCCC(C)C)=[O:22]>C(O)(C)(C)C>[O:14]=[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:8]=[N:21][OH:22] |f:0.1|

Inputs

Step One
Name
Quantity
58 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
75 mmol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
solid
Quantity
38 mmol
Type
reactant
Smiles
Step Five
Name
heptanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
dried to a constant weight under vacuum

Outcomes

Product
Name
Type
Smiles
O=C(C=NO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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